2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide
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Overview
Description
2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide is a synthetic organic compound characterized by the presence of a chlorinated pyridine ring and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carbaldehyde and cyclopropylamine.
Formation of Intermediate: The aldehyde group of 6-chloropyridine-3-carbaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Chlorination: The alcohol is then chlorinated using thionyl chloride to form 6-chloropyridin-3-ylmethyl chloride.
Amidation: The chlorinated intermediate is reacted with cyclopropylamine in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under specific conditions, altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives of the pyridine ring.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating novel compounds.
Biology
In biological research, this compound can be used to study the effects of chlorinated pyridine derivatives on various biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the agrochemical industry, derivatives of this compound may be explored for their potential as pesticides or herbicides due to their ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The chlorinated pyridine ring can interact with enzyme active sites or receptor binding sites, potentially inhibiting or modulating their activity. The cyclopropylacetamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(pyridin-3-ylmethyl)-N-cyclopropylacetamide: Lacks the additional chlorine atom on the pyridine ring.
N-(6-Chloropyridin-3-ylmethyl)-N-cyclopropylacetamide: Similar structure but without the 2-chloro substitution.
2-Chloro-N-(pyridin-3-ylmethyl)acetamide: Lacks the cyclopropyl group.
Uniqueness
2-Chloro-N-((6-chloropyridin-3-yl)methyl)-N-cyclopropylacetamide is unique due to the presence of both a chlorinated pyridine ring and a cyclopropylacetamide moiety. This combination enhances its reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-5-11(16)15(9-2-3-9)7-8-1-4-10(13)14-6-8/h1,4,6,9H,2-3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSGWFUXYURBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C(C=C2)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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